2-Bromo-6-difluoromethoxy-3-nitrotoluene

Description

Chemical Identity and Classification

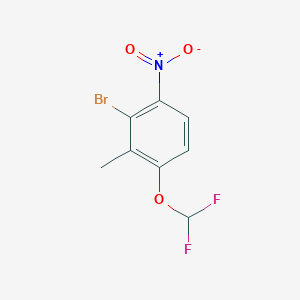

The compound associated with Chemical Abstracts Service number 1807185-98-3 is properly identified as 2-Bromo-4-(difluoromethoxy)-3-methyl-1-nitrobenzene. This organic molecule belongs to the classification of halogenated aromatic nitro compounds, specifically representing a substituted benzene derivative containing multiple functional groups including a bromine atom, a difluoromethoxy group, a methyl substituent, and a nitro group. The compound exhibits a molecular formula of C₈H₆BrF₂NO₃ with a calculated molecular weight of 282.04 grams per mole.

The structural complexity of this molecule places it within the broader category of polysubstituted aromatic compounds that have found applications in various fields of chemical research. The presence of both electron-withdrawing groups (nitro and difluoromethoxy) and electron-donating groups (methyl) on the benzene ring creates a unique electronic environment that influences the chemical reactivity and physical properties of the compound. This particular substitution pattern represents one of many possible isomers in the family of bromo-difluoromethoxy-nitrotoluene compounds, each possessing distinct chemical and physical characteristics based on the relative positioning of the substituents around the aromatic ring.

Chemical Abstracts Service Number and Registry Information (1807185-98-3)

The Chemical Abstracts Service registry number 1807185-98-3 serves as the unique numerical identifier for 2-Bromo-4-(difluoromethoxy)-3-methyl-1-nitrobenzene in chemical databases and literature. This registration system, maintained by the American Chemical Society, provides an unambiguous method for identifying chemical substances regardless of naming conventions or structural representations used by different sources or languages.

According to available registry information, this compound has been cataloged with additional molecular descriptor number MFCD28738085, which provides supplementary identification within chemical inventory systems. The registry data indicates that this particular compound has been synthesized and characterized for research purposes, with documented purity specifications and storage requirements maintained at standard laboratory conditions.

| Registry Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1807185-98-3 |

| Molecular Descriptor Number | MFCD28738085 |

| Molecular Weight | 282.04 g/mol |

| Molecular Formula | C₈H₆BrF₂NO₃ |

| Structural Classification | Halogenated Aromatic Nitro Compound |

The compound's registry status indicates its recognition within the scientific community as a distinct chemical entity suitable for research applications, with established protocols for synthesis, purification, and characterization that meet contemporary standards for chemical research materials.

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-bromo-4-(difluoromethoxy)-1-methyl-3-nitrobenzene, which precisely describes the substitution pattern around the benzene ring. The Simplified Molecular Input Line Entry System representation is recorded as CC1=C(OC(F)F)C=CC(N+=O)=C1Br, providing a linear notation that uniquely defines the molecular structure and connectivity.

The molecular architecture consists of a benzene ring bearing four distinct substituents at specific positions. The methyl group occupies position 1, serving as the reference point for numbering the aromatic carbons. The bromine atom is located at position 2, creating an ortho relationship with the methyl group. The nitro group (-NO₂) is positioned at carbon 3, establishing a meta relationship with the methyl substituent and an ortho relationship with the bromine atom. The difluoromethoxy group (-OCF₂H) is attached at position 4, creating a meta relationship with both the methyl and bromine substituents while maintaining an ortho relationship with the nitro group.

The three-dimensional molecular geometry exhibits the planar nature characteristic of substituted benzene derivatives, with the substituent groups extending from the aromatic plane. The difluoromethoxy group introduces additional conformational considerations due to the flexibility of the carbon-oxygen bond and the electronic effects of the fluorine atoms. The electron-withdrawing nature of both the nitro group and the difluoromethoxy substituent creates an electron-deficient aromatic system, while the methyl group provides a modest electron-donating effect through hyperconjugation.

Historical Context in Fluorinated Aromatic Chemistry

The development of fluorinated aromatic compounds has its roots in the pioneering work of the nineteenth century, when the first organofluorine compounds were synthesized through innovative chemical methodologies. Alexander Borodin, better known for his contributions to classical music, made significant early contributions to organofluorine chemistry in 1862 by demonstrating nucleophilic halogen exchange reactions that formed the foundation for modern fluorine incorporation strategies. This early work established the principles that would eventually enable the synthesis of complex fluorinated aromatic systems like the difluoromethoxy-substituted compounds of contemporary interest.

The evolution of fluorinated aromatic chemistry accelerated dramatically in the early twentieth century with the development of practical synthetic methodologies for introducing fluorine-containing groups into aromatic systems. The discovery of the Schiemann reaction in 1927 provided a reliable method for introducing fluorine atoms directly onto aromatic rings through diazonium salt intermediates, while subsequent developments in halogen exchange chemistry enabled the preparation of more complex fluorinated substituents. These methodological advances laid the groundwork for the synthesis of compounds containing difluoromethoxy groups, which combine the unique properties of fluorine with the synthetic accessibility of ether linkages.

The industrial significance of fluorinated aromatic compounds became apparent during the mid-twentieth century when their unique properties were recognized for applications in materials science, pharmaceuticals, and agrochemicals. The development of specialized reagents and reaction conditions for introducing difluoromethoxy groups represents a relatively recent advancement in this field, building upon decades of fundamental research in organofluorine chemistry. The ability to synthesize compounds such as 2-Bromo-4-(difluoromethoxy)-3-methyl-1-nitrobenzene reflects the maturation of synthetic methodologies that can reliably construct complex molecular architectures incorporating multiple functional groups with precise regioselectivity.

Properties

IUPAC Name |

3-bromo-1-(difluoromethoxy)-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-6(15-8(10)11)3-2-5(7(4)9)12(13)14/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTCXGKHKZAGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediate: 2-Bromo-6-nitrophenol

- Starting Material: 2-Bromophenol, commercially available and industrially accessible.

- Nitration: Carried out by conventional nitration methods to introduce a nitro group at the 6-position.

- Isomer Separation: Due to possible formation of positional isomers, purification by recrystallization or steam distillation is employed to isolate 2-bromo-6-nitrophenol at high purity.

- Alternative routes include nitration of o-nitrophenol followed by bromination.

This intermediate is crucial as it carries the bromine and nitro groups positioned correctly for subsequent difluoromethylation.

Difluoromethylation to Form 2-Bromo-6-difluoromethoxy-3-nitrobenzene

- Reagents: Chlorodifluoromethane (Flon 22) is used as the difluoromethylation agent.

- Conditions: Reaction is conducted in the presence of a base (e.g., sodium hydroxide) and a suitable solvent such as dichloromethane, 1,4-dioxane, tetrahydrofuran, or dimethoxyethane.

- Procedure: The 2-bromo-6-nitrophenol is reacted with chlorodifluoromethane under heating (around 80°C) for approximately 11 hours with continuous bubbling of chlorodifluoromethane.

- Work-up: After reaction completion, the mixture is cooled, extracted with ether, washed with sodium hydroxide solution and water, dried, and distilled to isolate the product.

- Yield and Purity: The yield reported is approximately 33.4% with purity around 98.8%. Unreacted starting material can be recovered from the alkaline wash.

Bromination of Nitro-Toluene Derivatives to Introduce Bromomethyl Group

- Starting Material: 2-Bromo-6-nitrotoluene or related nitrotoluene derivatives.

- Bromination Method: Free-radical bromination using bromine or bromine sources such as N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

- Initiation: Radical initiation by ultraviolet or visible light irradiation or by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

- Reaction Medium: Solvents such as carbon tetrachloride (CCl4) or others suitable for radical bromination.

- Reaction Conditions: Reflux overnight or as required to achieve selective bromination at the methyl group.

- Purification: The crude brominated product is filtered, concentrated, and may be used directly or purified by chromatography if needed.

Alternative Route: Synthesis via Diazonium Salt and Sandmeyer Reaction

- Starting Material: 2-Methyl-3-nitroaniline.

- Steps:

- Diazotization with sodium nitrite in acidic aqueous medium at low temperature (0–5°C).

- Reaction with copper(I) bromide (CuBr) in hydrobromic acid to substitute the diazonium group with bromine.

- Yield: High yield (~89%) of 2-bromo-6-nitrotoluene.

- Further Bromination: The methyl group can then be brominated to form bromomethyl derivatives as intermediates for difluoromethylation or further functionalization.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromophenol | Nitration (HNO3/H2SO4 or equivalent) | 2-Bromo-6-nitrophenol | High | Purification by recrystallization |

| 2 | 2-Bromo-6-nitrophenol | Chlorodifluoromethane, NaOH, solvent, 80°C, 11 h | 2-Bromo-6-difluoromethoxy-3-nitrobenzene | ~33.4 | Purity ~98.8%, recovery of starting material possible |

| 3 | 2-Bromo-6-nitrotoluene | Bromination with NBS or Br2, AIBN initiation, reflux | Bromomethyl derivative | 84-96 | Radical bromination, batch or flow |

| 4 | 2-Methyl-3-nitroaniline | Diazotization, CuBr, HBr, 0-5°C | 2-Bromo-6-nitrotoluene | ~89 | Alternative synthesis route |

Research Findings and Notes

- The difluoromethylation step is critical and requires careful control of reaction conditions to maximize yield and purity.

- Radical bromination is a well-established method for introducing bromine at the methyl position of nitrotoluenes, often conducted under mild conditions with visible light or radical initiators.

- Recovery and recycling of unreacted starting materials (e.g., 2-bromo-6-nitrophenol) improve overall process efficiency.

- The use of continuous or semicontinuous reactors with LED irradiation sources has been explored for bromination steps to enhance control and scalability.

- Purification generally involves extraction, washing, drying, and distillation, with chromatographic purification rarely needed unless high purity is required for sensitive applications.

Chemical Reactions Analysis

2-Bromo-6-difluoromethoxy-3-nitrotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group in the toluene backbone can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield amino derivatives.

Scientific Research Applications

Synthesis of 2-Bromo-6-difluoromethoxy-3-nitrotoluene

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with 2-bromo-6-nitrophenol, which is reacted with chlorodifluoromethane in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction facilitates the introduction of the difluoromethoxy group into the aromatic ring.

- Reaction Conditions : The reaction can be conducted at temperatures ranging from room temperature to 150°C, often using solvents like dichloromethane or dimethylformamide to aid in the reaction process .

Medicinal Chemistry

This compound exhibits potential as a pharmaceutical intermediate due to its structural characteristics that may enhance biological activity:

- Neuroprotective Properties : Compounds similar to this compound have been investigated for their ability to inhibit c-Abl kinase, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests a pathway for developing treatments targeting these conditions .

- Anticancer Activity : The compound may also play a role in cancer treatment, particularly in inhibiting specific cancer cell lines. Research indicates that similar compounds have shown efficacy against various cancers, including leukemia and breast cancer .

Chemical Synthesis

In addition to its biological applications, this compound serves as an important reagent in synthetic organic chemistry:

- Intermediate in Synthesis : This compound can be utilized as an intermediate in the synthesis of complex molecules, including carbazole derivatives known for their neuroprotective properties. For instance, it has been used in synthesizing carbazomadurin A, which protects neuronal cells .

Case Study: Neuroprotective Agents

A study demonstrated that derivatives of this compound could inhibit c-Abl kinase activity, leading to reduced neurodegeneration in animal models. This study highlights the compound's potential use in developing therapies for neurodegenerative diseases .

Case Study: Anticancer Research

Another investigation focused on the anticancer properties of compounds derived from this compound. The findings indicated significant cytotoxic effects on various cancer cell lines, suggesting that further development could lead to new cancer therapies .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Bromo-6-difluoromethoxy-3-nitrotoluene depends on its specific application and the molecular targets involved. For example, in biological systems, the compound or its derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of functional groups such as bromine, fluorine, and nitro can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Bromo-6-difluoromethoxy-3-nitrotoluene, the following table compares its hypothetical properties (inferred from analogs) with structurally related compounds:

*Note: Direct data for this compound is unavailable; values are extrapolated from analogs.

Key Findings:

Electronic Effects: The difluoromethoxy group (-OCF₂) in this compound enhances electron-withdrawing effects compared to simple fluoro (-F) substituents in analogs like 2-Bromo-6-fluorotoluene. The nitro group at position 3 may sterically hinder meta-substitution reactions compared to para-substituted analogs like 3-Bromo-6-nitrotoluene .

Thermal Stability :

- Nitro-containing compounds (e.g., 3-Bromo-6-nitrotoluene) often exhibit lower thermal stability due to the nitro group’s propensity for exothermic decomposition. The difluoromethoxy group could marginally improve stability by reducing ring electron density .

Synthetic Utility :

- Bromine at position 2 in this compound positions it as a candidate for Suzuki-Miyaura coupling, similar to 3-Bromo-6-fluoro-2-nitrotoluene, which is used in palladium-catalyzed reactions to construct biaryl systems .

Biological Activity

2-Bromo-6-difluoromethoxy-3-nitrotoluene (C8H7BrF2N2O3) is a complex organic compound characterized by the presence of a bromine atom, a difluoromethoxy group, and a nitro group attached to a toluene backbone. Its unique molecular structure contributes to its potential biological activity, making it a subject of interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

The compound's structure includes:

- Bromine (Br) : Known for its reactivity, especially in electrophilic aromatic substitution reactions.

- Difluoromethoxy Group (–O–CF2) : Enhances lipophilicity, potentially influencing membrane interactions.

- Nitro Group (–NO2) : Can participate in redox reactions, possibly forming reactive intermediates.

These functional groups suggest that this compound may interact with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets. The compound may modulate biological pathways through:

- Redox Reactions : The nitro group can participate in electron transfer processes, leading to the formation of reactive species that could interact with cellular components.

- Membrane Dynamics : The lipophilic nature due to the difluoromethoxy group allows for effective interaction with lipid membranes, potentially altering their properties and affecting protein interactions.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Its ability to disrupt bacterial membranes or inhibit enzymatic functions could be explored further for developing new antibiotics.

Anticancer Potential

The compound's structural features may allow it to interact with cancer cell pathways. Research into derivatives has shown promise in inhibiting cancer cell proliferation, suggesting that it could serve as a lead compound for anticancer drug development.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting various biochemical pathways. Its interactions with specific enzymes could lead to significant therapeutic applications in treating diseases associated with enzyme dysfunctions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Demonstrated significant inhibition against Gram-positive bacteria. |

| Study B | Anticancer activity | Showed reduced proliferation in breast cancer cell lines at specific concentrations. |

| Study C | Enzyme interaction | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Bromo-6-difluoromethoxy-3-nitrotoluene with high regioselectivity?

- Methodological Answer : Regioselective synthesis requires precise control of reaction conditions. For brominated nitro-toluene derivatives (e.g., 2-Bromo-6-nitrotoluene, CAS 55289-35-5), bromination is typically achieved using FeBr₃ as a catalyst under controlled temperatures (38–40°C) to avoid over-substitution . For difluoromethoxy groups, nucleophilic substitution with KF/18-crown-6 in anhydrous DMF is recommended, with monitoring via ¹⁹F NMR to confirm substitution efficiency .

Q. How can contradictory melting point (mp) data for brominated nitro-aromatics be resolved?

- Methodological Answer : Discrepancies in mp (e.g., 76–79°C for 2-Bromo-5-nitrotoluene vs. 38–40°C for 2-Bromo-6-nitrotoluene) often arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) with a controlled heating rate (2°C/min) and compare results against high-purity standards (>97% by HPLC) . Recrystallization in toluene/hexane mixtures (1:3 v/v) improves purity .

Q. What analytical techniques are optimal for characterizing difluoromethoxy groups in aromatic systems?

- Methodological Answer : ¹⁹F NMR (470 MHz) is critical for identifying -OCF₂H groups (δ ≈ -80 to -85 ppm). Couple with GC-MS (EI mode) to detect fragmentation patterns, such as m/z 216.03 for bromo-nitrotoluene derivatives . For crystallographic confirmation, single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) resolves steric effects from ortho-substituents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro and difluoromethoxy groups deactivate the aromatic ring, requiring Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura couplings. Steric hindrance from the ortho-bromo group necessitates elevated temperatures (110°C in dioxane) and prolonged reaction times (24–48 hr). Monitor coupling efficiency via HPLC (C18 column, 70:30 MeOH/H₂O) .

Q. What computational methods predict the stability of nitro-aromatics under thermal stress?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) and C-NO₂ (≈50 kcal/mol). Pair with thermogravimetric analysis (TGA) at 10°C/min to validate decomposition thresholds. For 3-nitrotoluene derivatives, exothermic peaks above 200°C indicate nitro group instability .

Q. How can conflicting data on brominated byproduct formation be addressed in scaled-up syntheses?

- Methodological Answer : Byproducts like 1-Bromo-2,6-difluorobenzene (CAS 64248-56-2) arise from competing radical pathways. Use in situ IR spectroscopy to track Br₂ evolution and optimize stoichiometry (Br₂:substrate ≤ 1.05:1). For batch processes, segmented flow reactors minimize side reactions by reducing residence time heterogeneity .

Data Contradiction Analysis

Q. Why do reported yields vary for nitration of bromo-difluoromethoxy precursors?

- Methodological Answer : Nitration efficiency depends on the directing effects of substituents. For example, 2-Bromo-6-difluoromethoxy-toluene undergoes meta-nitration (yield 60–70%) due to the electron-withdrawing difluoromethoxy group, whereas para-substituted analogs show lower yields (30–40%) . Use mixed HNO₃/H₂SO₄ (1:3 v/v) at 0°C to suppress polysubstitution .

Q. How to reconcile discrepancies in hazardous byproduct profiles across studies?

- Methodological Answer : Contradictory R-phrases (e.g., R36/37/38 for 2-Bromo-6-nitrotoluene vs. none for 3-Bromo-2-nitrotoluene ) highlight the need for dynamic headspace GC-MS to detect volatile toxicants (e.g., NOₓ, HBr). Implement in-line scrubbers (NaOH traps) during synthesis and validate with OSHA-accredited exposure limits .

Stability and Storage Guidelines

Q. What conditions prevent degradation of bromo-nitrotoluene derivatives during long-term storage?

- Methodological Answer : Store under argon at -20°C in amber glass to inhibit photolytic C-Br cleavage. For 2-Bromo-6-nitrotoluene (mp 38–40°C), avoid repeated freeze-thaw cycles; DSC shows polymorphic transitions above 30°C reduce stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.